

Overcoming Venetoclax Resistance in AML: A Comparative Analysis of VU0661013

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Compound of Interest

Compound Name: VU0661013

Cat. No.: B15581639

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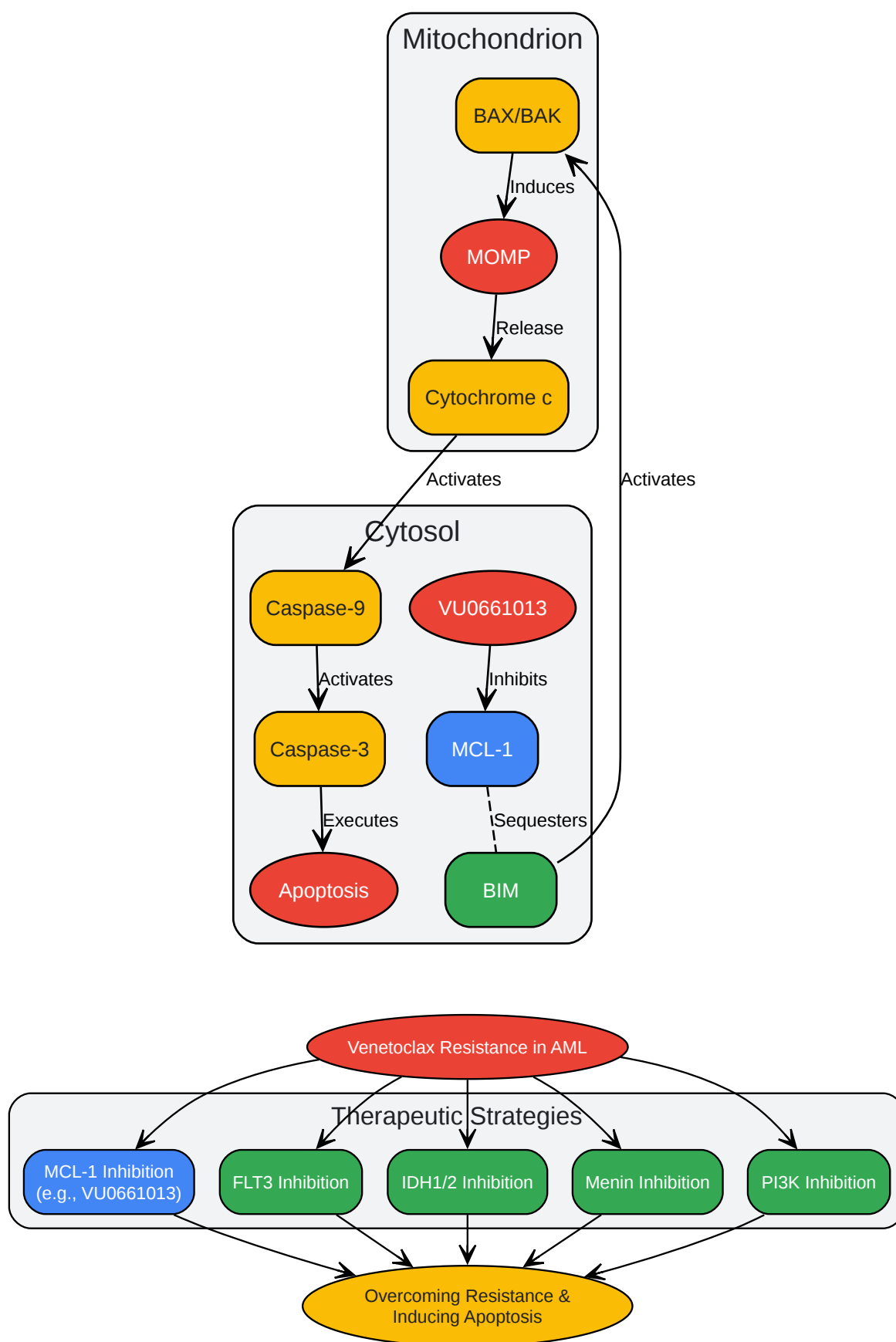
For Researchers, Scientists, and Drug Development Professionals

The emergence of resistance to venetoclax, a potent BCL-2 inhibitor, presents a significant clinical challenge in the treatment of Acute Myeloid Leukemia (AML). A primary mechanism of this resistance is the upregulation of Myeloid Cell Leukemia 1 (MCL-1), another anti-apoptotic protein. This guide provides a comprehensive comparison of **VU0661013**, a novel MCL-1 inhibitor, with other therapeutic strategies aimed at overcoming venetoclax resistance in AML, supported by preclinical experimental data.

VU0661013: A Targeted Approach to Venetoclax Resistance

VU0661013 is a potent and selective small-molecule inhibitor of MCL-1.^{[1][2]} Its mechanism of action directly counteracts the primary driver of venetoclax resistance in many AML cases. By binding to MCL-1, **VU0661013** displaces pro-apoptotic proteins, leading to the induction of apoptosis in cancer cells that have become dependent on MCL-1 for survival.^[2] Preclinical studies have demonstrated the efficacy of **VU0661013** in venetoclax-resistant AML cell lines and patient-derived xenografts (PDXs).^{[1][3]}

Signaling Pathway of Apoptosis Induction by VU0661013





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References

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- 2. benchchem.com [benchchem.com]
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